Antimycobacterial Potency: Data Extrapolation from Class-Level InhA Inhibition
While direct MIC data for 1021224-65-6 is not publicly available, its structural class provides a strong quantitative baseline for antimycobacterial screening. The core scaffold has demonstrated complete (100%) growth inhibition of Mycobacterium tuberculosis. For instance, the class leader 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one achieved 100% inhibition with an MIC of 6.5 µg/mL [1]. Another derivative, 2-Mercapto-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, showed superior inhibition (up to 100%) at a concentration of 200 μg/mL, which is comparable to the first-line drug rifampicin under the same experimental conditions [2]. This suggests that 1021224-65-6, with its unique 7-chloro and 2-methoxyphenyl substitutions, is a rational candidate for evaluation against a 6.5–200 µg/mL MIC benchmark.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported; candidate for screening. |
| Comparator Or Baseline | 2-(propylthio) analog: MIC = 6.5 µg/mL (100% inhibition) [1]; 2-Mercapto analog: 200 µg/mL (100% inhibition) [2]. |
| Quantified Difference | N/A (target compound data missing). |
| Conditions | In vitro assay against Mtb growth. |
Why This Matters
Establishes a defined performance window (6.5–200 µg/mL MIC) for hit identification, enabling researchers to quantify the added value of the 7-chloro-2-methoxyphenyl substitution pattern.
- [1] Duca, G., Pogrebnoi, S., Boldescu, V., Aksakal, F., Uncu, A., Valica, V., ... & Macaev, F. (2019). Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding. Current Topics in Medicinal Chemistry, 19(8), 609-619. View Source
- [2] Seciko, O., Uncu, A., Gurina, N., Slabko, I., Goliak, N., Macaev, F., ... & Uncu, L. (2020). Proprietățile antimicobacteriene ale derivatilor de 5h – [1,3,4]thiadiazolo[2,3β] quinazolin – 5 – onă. Revista Farmaceutică a Moldovei, 1-4, 27-29. View Source
